2,4,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2,4,5-Trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a pyrrolidine ring and a benzene sulfonamide moiety. The compound’s structure includes three methyl groups at positions 2, 4, and 5 on the benzene ring, a sulfonamide linker, and a pyridazine-pyrrolidine pharmacophore. This design is typical of molecules targeting enzymes or receptors where sulfonamides act as bioisosteres for phosphate or carboxylate groups, such as in kinase inhibitors or carbonic anhydrase modulators.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-16-14-18(3)22(15-17(16)2)30(28,29)26-20-8-6-19(7-9-20)21-10-11-23(25-24-21)27-12-4-5-13-27/h6-11,14-15,26H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGJLJSPCANMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Differences
The compound 4-methoxy-2,3,5-trimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide () shares a similar backbone but differs in critical substituents:
Methoxy vs. Methyl Substitution: The analog replaces the 4-methyl group with a methoxy (-OCH₃) group and adds a methyl at position 2.
Phenyl Group Position : The phenyl linker is attached at the 3-position of the pyridazine ring in the analog vs. the 4-position in the target compound. This positional isomerism may influence molecular geometry and target engagement.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (2,4,5-trimethyl) | Analog (4-methoxy-2,3,5-trimethyl) |
|---|---|---|
| Molecular Weight (g/mol) | ~460 (estimated) | ~490 (estimated) |
| LogP | ~3.2 (predicted) | ~2.8 (predicted) |
| Hydrogen Bond Acceptors | 7 | 8 |
| Rotatable Bonds | 5 | 6 |
| Key Substituents | 2,4,5-trimethyl | 4-methoxy, 2,3,5-trimethyl |
- Lipophilicity : The target compound’s higher LogP (due to methyl groups) suggests improved membrane permeability compared to the methoxy-substituted analog.
- Solubility : The methoxy group in the analog may enhance aqueous solubility via polar interactions, though this could reduce CNS penetration.
Research Findings and Limitations
- The analog’s methoxy substitution is hypothesized to reduce metabolic clearance compared to methyl groups, but experimental data (e.g., microsomal stability assays) are unavailable.
- Synthetic Challenges : The 4-methoxy analog requires additional protection/deprotection steps during synthesis, increasing production costs.
Biological Activity
Chemical Structure and Properties
The chemical structure of 2,4,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N4O2S
- Molecular Weight : 372.49 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities including antibacterial and anti-inflammatory properties.
Anticancer Activity
Research indicates that sulfonamide derivatives can exhibit anticancer properties. A study highlighted the ability of certain sulfonamides to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promise in inhibiting the activity of carbonic anhydrase, an enzyme often overexpressed in tumors .
Cardiovascular Effects
Another area of investigation is the cardiovascular effects of sulfonamide derivatives. A study involving isolated rat hearts demonstrated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. These effects suggest potential applications in treating cardiovascular diseases by modulating vascular resistance and improving blood flow .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes related to cancer progression and cardiovascular function.
- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) can lead to alterations in intracellular signaling pathways, affecting calcium ion levels and vascular tone .
- Protein Binding : Binding to specific proteins may influence various biochemical pathways critical for cellular function.
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers synthesized various sulfonamide derivatives and tested their efficacy against cancer cell lines. The results indicated that certain modifications to the sulfonamide structure enhanced cytotoxicity against specific cancer types. The compound this compound was among those showing significant activity against breast cancer cells .
Cardiovascular Research
A separate investigation utilized an isolated rat heart model to assess the impact of this compound on perfusion pressure. The study found that administration of the compound resulted in a notable decrease in perfusion pressure over time compared to control groups. This suggests a potential role for this compound in managing conditions related to hypertension and heart failure .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
